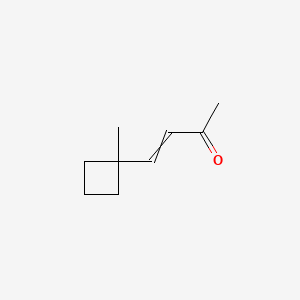
4-(1-Methylcyclobutyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylcyclobutyl)but-3-en-2-one is an organic compound with the molecular formula C9H14O It is characterized by a cyclobutyl ring substituted with a methyl group and a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylcyclobutyl)but-3-en-2-one typically involves the reaction of cyclobutylmethyl ketone with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and selective oxidation processes, which are designed to maximize the yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methylcyclobutyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or hydroxylating agents like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
4-(1-Methylcyclobutyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylcyclobutyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparación Con Compuestos Similares
4-(1-Methylcyclobutyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound is used as an RXFP1 modulator for the treatment of heart failure
4-(4-Hydroxyphenyl)-but-3-en-2-one: Known for its α-amylase and α-glucosidase inhibition properties, making it a potential therapeutic agent for diabetes management.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-(1-methylcyclobutyl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O/c1-8(10)4-7-9(2)5-3-6-9/h4,7H,3,5-6H2,1-2H3 |
Clave InChI |
CRMSNXKNXNDOHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1(CCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


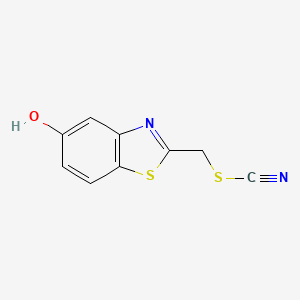
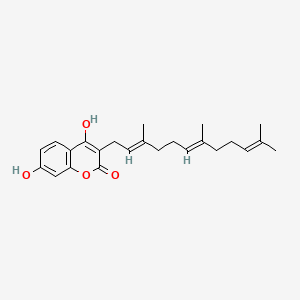

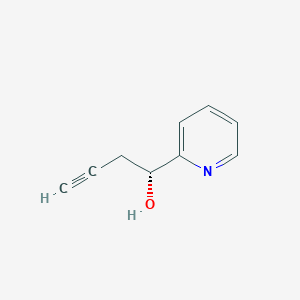
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
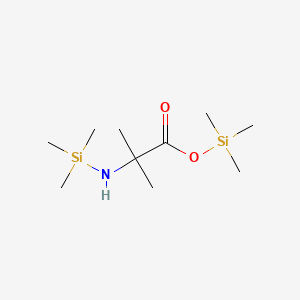
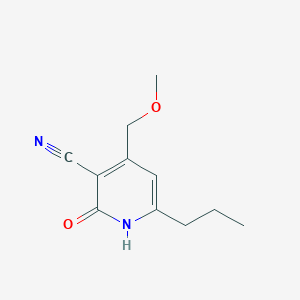
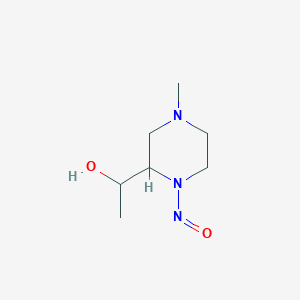
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

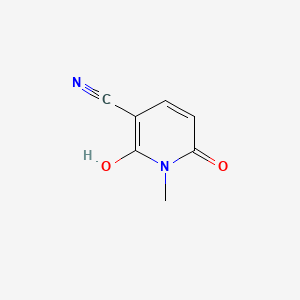
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
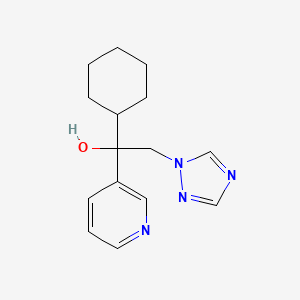
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
